![molecular formula C29H22N2O3 B2687007 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide CAS No. 887881-76-7](/img/structure/B2687007.png)
3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that includes a biphenyl group, a benzofuran group, and a tolyl group . These groups are common in various chemical compounds and have diverse properties.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tolyl group, for example, has the general formula CH3C6H4−R and can generate three possible structural isomers .Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the synthesis of a series of new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives, characterized by NMR, IR, Mass, and X-ray crystallographic techniques. These derivatives were evaluated for antimicrobial, anti-inflammatory, and antioxidant activities, highlighting the versatility of benzofuran carboxamide derivatives in developing new bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).
Biological Evaluation
- Antimicrobial Activity : A series of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives showed significant in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020).
- Antioxidant Properties : Compounds with the benzofuran carboxamide scaffold have been investigated for their antioxidant activity, with one study finding that 1,3-di([1,1'-biphenyl]-3-yl)urea showed comparable antioxidant properties to standard antioxidants like trolox and quercetin (Lazarević et al., 2020).
Advanced Materials and Chemical Properties
- Polymer Science : The synthesis of rigid-rod polyamides and polyimides derived from benzofuran derivatives demonstrates the application of these compounds in creating materials with excellent thermal and oxidative stability, suitable for high-performance applications (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Molecular Docking and Computational Studies
Molecular docking studies and DFT calculations on benzofuran-carboxylic acids derivatives revealed their potential as inhibitors against cancer and microbial diseases, showcasing the utility of computational methods in predicting the biological activity and optimizing the structure of these compounds for enhanced efficacy (Sagaama et al., 2020).
Mechanism of Action
Target of Action
The primary targets of the compound “3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide” are currently unknown. This compound is a derivative of benzofuran, which has been extensively studied for its chemotherapeutic and physiological properties . .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Future Directions
properties
IUPAC Name |
N-(4-methylphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O3/c1-19-11-17-23(18-12-19)30-29(33)27-26(24-9-5-6-10-25(24)34-27)31-28(32)22-15-13-21(14-16-22)20-7-3-2-4-8-20/h2-18H,1H3,(H,30,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATFFYOLRIZRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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